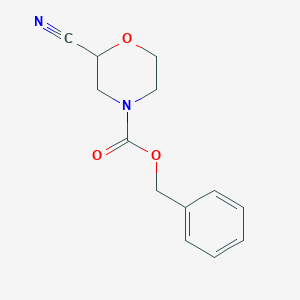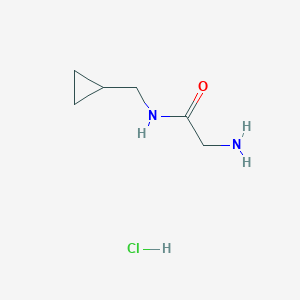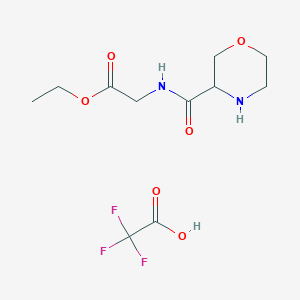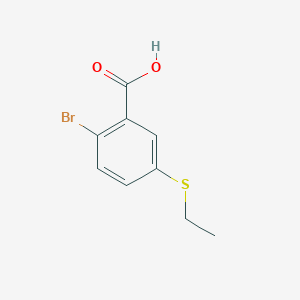
1-tert-Butyl 4-ethyl 5-fluoro-4-methyl-3,4-dihydropyridine-1,4(2H)-dicarboxylate
説明
1-tert-Butyl 4-ethyl 5-fluoro-4-methyl-3,4-dihydropyridine-1,4(2H)-dicarboxylate, abbreviated as 1-tBu-4-Et-5-F-4-Me-3,4-DHP-1,4-dicarboxylate, is a novel synthetic compound with a wide range of applications in scientific research. This compound has been studied for its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and biochemistry. It has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.
科学的研究の応用
Synthetic Intermediates in Medicinal Chemistry
1-tert-Butyl 4-ethyl 5-fluoro-4-methyl-3,4-dihydropyridine-1,4(2H)-dicarboxylate serves as an important synthetic intermediate in the preparation of a variety of biologically active compounds, illustrating its versatility in medicinal chemistry. For example, it has been utilized in the synthesis of compounds related to omisertinib (AZD9291), an important drug in cancer therapy. The synthesis of such intermediates demonstrates the compound's role in facilitating the development of new therapeutic agents, particularly in the realm of oncology (Bingbing Zhao et al., 2017).
Advancements in Organic Synthesis
Research into the chemical reactions and mechanisms involving 1-tert-Butyl 4-ethyl 5-fluoro-4-methyl-3,4-dihydropyridine-1,4(2H)-dicarboxylate contributes to the broader field of organic synthesis. Studies have detailed its reaction with trifluoroacetic acid, leading to the formation of novel compounds through processes such as UV-A light irradiation and elimination reactions. These investigations not only broaden the understanding of dihydropyridine chemistry but also open new pathways for synthesizing complex molecular structures, which can have implications in various fields including pharmaceuticals and materials science (K. Görlitzer & H. Baltrusch, 2000).
Contribution to Structural Chemistry
The compound and its derivatives have been subjects of structural and thermal analysis, providing insights into their molecular and crystal structures. Through X-ray crystallography and DFT analyses, researchers have been able to elucidate the compound's structural characteristics, such as intramolecular hydrogen bonding. This kind of research is crucial for understanding the physical properties of the compound, which in turn can inform its storage, handling, and application in various chemical syntheses (N. Çolak et al., 2021).
Novel Methodologies in Drug Synthesis
The compound's role in the synthesis of small molecule anticancer drugs exemplifies its utility in creating potent therapeutic agents. By establishing rapid and high-yield synthetic methods, researchers have been able to produce intermediates crucial for the development of drugs targeting specific pathways involved in cancer progression. Such methodologies not only streamline the drug development process but also contribute to the discovery of new treatments with potential for clinical application (Binliang Zhang et al., 2018).
特性
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 5-fluoro-4-methyl-2,3-dihydropyridine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22FNO4/c1-6-19-11(17)14(5)7-8-16(9-10(14)15)12(18)20-13(2,3)4/h9H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRQFFFIYGYVTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(C=C1F)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(Benzo[d]thiazol-2-yl)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine](/img/structure/B1377498.png)


![[3-Bromo-2-(difluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B1377501.png)

![1-[3-(chloromethyl)phenyl]-1H-pyrazole hydrochloride](/img/structure/B1377503.png)




![methyl 3-[2,2,2-trifluoro-N-(propan-2-yl)acetamido]propanoate](/img/structure/B1377513.png)

![Benzyl[2,2,2-trifluoro-1-(3-methylphenyl)ethyl]amine](/img/structure/B1377516.png)
